

# An In-depth Technical Guide to the Interaction of Pegnivacogin and Anivamersen

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

This technical guide provides a comprehensive overview of the novel anticoagulant system comprising pegnivacogin and its reversal agent, **anivamersen**. This system, also known as REG1, was developed for precise, real-time control of anticoagulation, primarily in the setting of cardiovascular procedures such as percutaneous coronary intervention (PCI). Pegnivacogin is a single-stranded RNA aptamer that specifically inhibits coagulation Factor IXa. **Anivamersen** is a complementary oligonucleotide designed to bind to and neutralize pegnivacogin, thereby reversing its anticoagulant effect. This document details the mechanism of action, pharmacokinetic and pharmacodynamic properties, and clinical trial data of this interactive drug system. Experimental protocols from key clinical studies are outlined, and signaling pathways and experimental workflows are visually represented. The development of the REG1 system was ultimately halted due to severe allergic reactions observed in a Phase 3 clinical trial.

## **Mechanism of Action**

The REG1 anticoagulation system is a two-component system designed for controllable anticoagulation.[1]

• Pegnivacogin (RB006): This synthetic, 31-nucleotide single-stranded RNA aptamer is a direct inhibitor of Factor IXa (FIXa).[2][3] By binding to the active site of FIXa, pegnivacogin







prevents the conversion of Factor X to Factor Xa, a critical step in the coagulation cascade. This inhibition leads to a potent anticoagulant effect.[2]

Anivamersen (RB007): This 15-nucleotide oligonucleotide is the active control agent for pegnivacogin.[4] It is designed to be a complementary sequence to a portion of the pegnivacogin aptamer. Anivamersen binds to pegnivacogin via Watson-Crick base pairing, which alters the three-dimensional structure of pegnivacogin, releasing it from FIXa and neutralizing its anticoagulant activity.[5] This interaction allows for the rapid and titratable reversal of pegnivacogin's effect.[1]





Click to download full resolution via product page

Mechanism of action of Pegnivacogin and Anivamersen.



## **Pharmacokinetics and Pharmacodynamics**

A pharmacokinetic (PK) and pharmacodynamic (PD) substudy of the RADAR trial provided key insights into the behavior of pegnivacogin.[6][7]

## **Pharmacokinetics of Pegnivacogin**

Following a 1 mg/kg intravenous bolus of pegnivacogin in patients with acute coronary syndrome (ACS), a mean peak plasma concentration of  $26.1 \pm 4.6 \,\mu\text{g/mL}$  was rapidly achieved.[6][7] Plasma concentrations remained stable throughout cardiac catheterization procedures.[6]

## **Pharmacodynamics of Pegnivacogin**

The anticoagulant effect of pegnivacogin was assessed by measuring the activated partial thromboplastin time (aPTT). The 1 mg/kg dose resulted in a mean aPTT of 93.0  $\pm$  9.5 seconds, which corresponded to a mean 2.9  $\pm$  0.3-fold increase from baseline.[6][7] This level of aPTT prolongation was associated with near-complete inhibition of Factor IX activity and was consistently maintained during the period of anticoagulation.[6]

| Parameter                      | Value              | Reference |
|--------------------------------|--------------------|-----------|
| Pegnivacogin Dose              | 1 mg/kg IV bolus   | [6][7]    |
| Mean Peak Plasma Concentration | 26.1 ± 4.6 μg/mL   | [6][7]    |
| Mean aPTT                      | 93.0 ± 9.5 seconds | [6][7]    |
| Mean Fold Increase in aPTT     | 2.9 ± 0.3          | [6][7]    |

#### **Clinical Trials**

The REG1 system was evaluated in a series of clinical trials, most notably the Phase 2b RADAR trial and the Phase 3 REGULATE-PCI trial.

## The RADAR Trial (NCT00932100)



The RADAR (A Randomized, Partially Blinded, Multicenter, Active-Controlled, Dose-Ranging Study Assessing the Safety, Efficacy, and Pharmacodynamics of the REG1 Anticoagulation System in Patients with ACSs) trial was a Phase 2b study that enrolled 640 patients with non-ST-elevation ACS intended for early cardiac catheterization.[5][8] Patients were randomized to receive pegnivacogin (1 mg/kg IV) followed by one of four different doses of **anivamersen** to achieve 25%, 50%, 75%, or 100% reversal, or to receive heparin.[5]

The primary endpoint was total ACUITY bleeding through 30 days.[5] The trial demonstrated a dose-dependent effect of **anivamersen** on bleeding rates, with higher degrees of reversal associated with lower rates of major bleeding.[5][8] At least 50% reversal was found to be necessary for safe femoral sheath removal after cardiac catheterization.[5]

| Anivamersen<br>Reversal | Major Bleeding<br>Rate | Total Bleeding Rate | Ischemic Event<br>Rate (Composite) |
|-------------------------|------------------------|---------------------|------------------------------------|
| 25%                     | 20%                    | 65%                 | 3.0% (all REG1 arms)               |
| 50%                     | 11%                    | 34%                 | 3.0% (all REG1 arms)               |
| 75%                     | 8%                     | 35%                 | 3.0% (all REG1 arms)               |
| 100%                    | 7%                     | 30%                 | 3.0% (all REG1 arms)               |
| Heparin Control         | 10%                    | 31%                 | 5.7%                               |

Data from the RADAR Trial[5]

#### The REGULATE-PCI Trial (NCT01848106)

The REGULATE-PCI trial was a Phase 3, randomized, open-label, active-controlled trial designed to compare the REG1 system to bivalirudin in patients undergoing PCI.[9] The trial was terminated prematurely after enrolling 3,232 of the planned 13,200 patients due to a higher than expected rate of serious allergic reactions in the REG1 arm.[9]

Severe allergic reactions occurred in 1% of patients receiving REG1 compared to less than 1% in the bivalirudin group.[9] Due to the early termination, the trial was underpowered to definitively assess the primary efficacy endpoint (a composite of all-cause death, myocardial infarction, stroke, and unplanned target lesion revascularization by day 3).[9] There was no



significant difference in the primary endpoint between the two groups (7% in the REG1 group vs. 6% in the bivalirudin group).[9] Major bleeding rates were also similar between the groups. [9]

| Endpoint                        | REG1 System<br>(n=1616) | Bivalirudin<br>(n=1616) | p-value |
|---------------------------------|-------------------------|-------------------------|---------|
| Primary Efficacy<br>Composite   | 6.7%                    | 6.4%                    | 0.72    |
| Major Bleeding<br>(BARC 3 or 5) | 0.4%                    | 0.1%                    | 0.10    |
| Stent Thrombosis (30 days)      | 0.1%                    | 0.8%                    | <0.01   |
| Severe Allergic<br>Reactions    | 1.0%                    | <0.1%                   | -       |

Data from the REGULATE-PCI Trial[7]

# **Experimental Protocols**RADAR Trial Protocol Overview

Patient Population: 640 patients with non-ST-elevation ACS scheduled for cardiac catheterization within 24 hours.[5]

Randomization: Patients were randomized in a 2:1:1:2:2 ratio to one of the following arms:

- Pegnivacogin with 25% anivamersen reversal
- Pegnivacogin with 50% anivamersen reversal
- Pegnivacogin with 75% anivamersen reversal
- Pegnivacogin with 100% anivamersen reversal
- Heparin[5]



#### Dosing:

- Pegnivacogin: 1 mg/kg administered as a 1-minute intravenous infusion pre-procedure.[5]
- **Anivamersen**: Doses of 0.075, 0.2, 0.4, or 1 mg/kg were administered post-procedure to achieve the targeted reversal levels.[5]

#### Key Assessments:

- Primary Endpoint: Total ACUITY bleeding through 30 days.[5]
- Secondary Endpoints: Major bleeding, and a composite of death, myocardial infarction, urgent target vessel revascularization, or recurrent ischemia.
- Pharmacodynamic Assessments: aPTT and Factor IXa activity.[6]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Measurement of human factor IXa activity in an isolated factor X activation system -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. REG1 Wikipedia [en.wikipedia.org]
- 4. atlas-medical.com [atlas-medical.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Pegnivacogin results in near complete FIX inhibition in acute coronary syndrome patients: RADAR pharmacokinetic and pharmacodynamic substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dicardiology.com [dicardiology.com]
- 9. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Interaction of Pegnivacogin and Anivamersen]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577026#pegnivacogin-and-anivamersen-interaction]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com